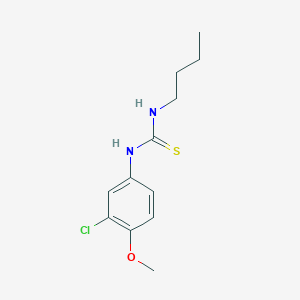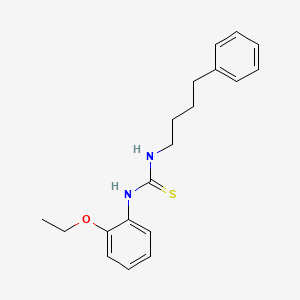
(ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE
Vue d'ensemble
Description
(ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is a complex organic compound that features a combination of acetoxy, fluoro, oxo, chromenyl, and pyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl and pyrimidinyl intermediates, followed by their coupling and subsequent functionalization to introduce the acetoxy and fluoro groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The acetoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activities, receptor binding, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical mechanisms.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structural features suggest that it could interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of (ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular activities and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid
- 4-Oxo-4H-chromen-3-yl acetate
- Pyrimidin-2-yl methyl acetate
Uniqueness
(ACETYLOXY)(6-FLUORO-4-OXO-4H-CHROMEN-3-YL)(PYRIMIDIN-2-YL)METHYL ACETATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for research and development.
Propriétés
IUPAC Name |
[acetyloxy-(6-fluoro-4-oxochromen-3-yl)-pyrimidin-2-ylmethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O6/c1-10(22)26-18(27-11(2)23,17-20-6-3-7-21-17)14-9-25-15-5-4-12(19)8-13(15)16(14)24/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOLIQXAIVTOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=COC2=C(C1=O)C=C(C=C2)F)(C3=NC=CC=N3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2-METHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4847973.png)

![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)
![5-chloro-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4848013.png)
![1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)
![2-{2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B4848045.png)
![4-(cyclopropylamino)-11,13-dimethyl-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B4848054.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)

